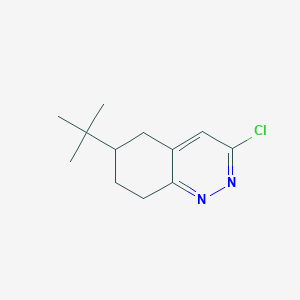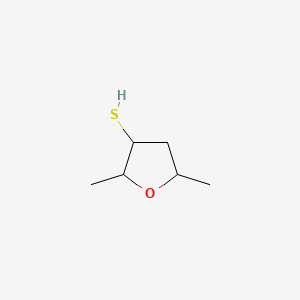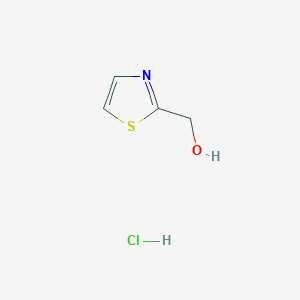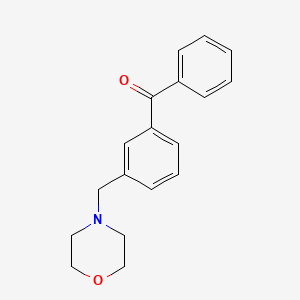![molecular formula C9H15NO2 B1357890 2-Azaspiro[4.4]nonane-4-carboxylic acid CAS No. 1343864-38-9](/img/structure/B1357890.png)
2-Azaspiro[4.4]nonane-4-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Azaspiro[4.4]nonane-4-carboxylic acid (2-ASPCA) is a cyclic molecule that has been studied extensively for its potential applications in scientific research. It has been used as a substrate in biochemistry, as a catalyst in organic chemistry, and as a model compound in drug design.
Aplicaciones Científicas De Investigación
Anticonvulsant Properties
- N-Phenylamino Derivatives : Synthesis and evaluation of N-phenylamino derivatives of 2-azaspiro[4.4]nonane demonstrated significant anticonvulsant properties, particularly effective in maximal electroshock (MES) and pentylenetetrazole (scPTZ) tests. The compound N-[(2,4-dichlorophenyl)-amino]-2-azaspiro[4.4]nonane-1,3-dione was notably effective in seizure prevention. These studies also explored the compounds' neurotoxicity and potential mechanisms of action, including their influence on GABA(A) receptors (Kamiński et al., 2008).
Synthesis and Chemical Properties
- One-Pot Synthesis : Research has been conducted on the one-pot synthesis of 2-oxa-7-azaspiro[4.4]nonane-8,9-diones, utilizing Mn(III)-based oxidation. This method preserved the pyrrolidinedione ring, which forms part of the 2-oxa-7-azaspiro[4.4]nonanedione scaffold, demonstrating a straightforward procedure and easy separation of the product (Huynh et al., 2017).
Crystallographic Studies
- Molecular Mechanics and Crystallography : Studies on X-ray crystal structures of compounds related to 2-azaspiro[4.4]nonane, including both active and inactive anticonvulsants, have been performed. These studies provided insights into the conformational differences and potential reasons for varying activities in these compounds (Ciechanowicz-Rutkowska et al., 1997).
Potential Applications in Drug Design
- Synthesis of Novel Amino Acids : The synthesis of novel amino acids like 6-amino-2-azaspiro[3.3]heptane-6-carboxylic acid and 2-azaspiro[3.3]heptane-6-carboxylic acid adds to the family of sterically constrained amino acids. These compounds are of interest in the fields of chemistry, biochemistry, and drug design, highlighting the versatility of the azaspiro[4.4]nonane scaffold (Radchenko et al., 2010).
Propiedades
IUPAC Name |
2-azaspiro[4.4]nonane-4-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO2/c11-8(12)7-5-10-6-9(7)3-1-2-4-9/h7,10H,1-6H2,(H,11,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMFMLGZCITVPRB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(C1)CNCC2C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Azaspiro[4.4]nonane-4-carboxylic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Benzo[d]oxazole-2-carbohydrazide](/img/structure/B1357808.png)
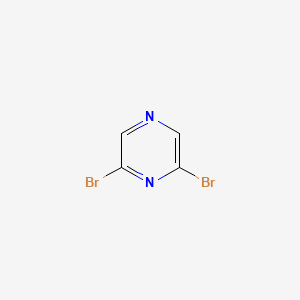

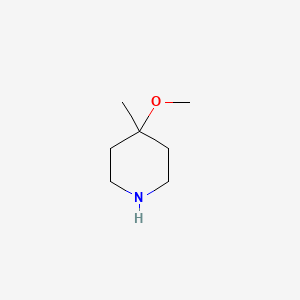
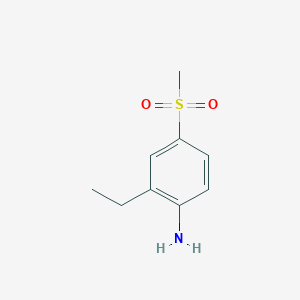
acetic acid](/img/structure/B1357823.png)

